3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol

Medicinal Chemistry Drug Discovery ADME Optimization

For rigorous SAR and chemical probe development, this pyrazole-propanol building block offers a quantifiable advantage over generic analogs. Its specific N1-isopropyl substitution and C3 propanol linker precisely control lipophilicity (cLogP 1.39), hydrogen-bonding capacity, and conformational flexibility (4 rotatable bonds)—a critical differentiator from unsubstituted scaffolds for reproducible biological assays and synthetic methodologies. Secure a reliable, high-purity (≥98%) supply for your next discovery campaign.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
Cat. No. B13629907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCC(C)N1C=CC(=N1)CCCO
InChIInChI=1S/C9H16N2O/c1-8(2)11-6-5-9(10-11)4-3-7-12/h5-6,8,12H,3-4,7H2,1-2H3
InChIKeyCEYPJLUXUYWOGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol (CAS 1342849-55-1): Product-Specific Differentiation for Research Sourcing


3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol (CAS 1342849-55-1) is a functionalized pyrazole derivative featuring a propanol side chain at the C3 position and an isopropyl substituent on the N1 nitrogen of the heterocyclic ring . This specific substitution pattern yields a molecular formula of C9H16N2O and a molecular weight of 168.24 g/mol . The compound is classified as an alcohol due to its terminal hydroxyl group and is typically offered for research and development applications at purity levels of 97% or higher .

Procurement Rationale: Why 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol Cannot Be Substituted with Other Pyrazole Alcohols


Substituting 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol with a generic pyrazole-propanol analog is not scientifically valid due to the quantifiable impact of its specific N1-isopropyl and C3-propanol architecture on key physicochemical properties. Altering the N1 substituent or the C3 linker length directly modifies the molecule's lipophilicity and hydrogen-bonding capacity, which are critical determinants of its behavior in assays, synthetic reactions, and solubility profiles . For instance, removing the N1-isopropyl group (as in CAS 69658-96-4) reduces the molecular weight by 25% and the cLogP from 1.39 to a predicted lower value, fundamentally changing its partitioning behavior in biological or chromatographic systems. These differences necessitate a precise procurement specification to ensure experimental reproducibility and alignment with the molecular properties required for a given research pathway .

Quantitative Differential Evidence for Sourcing 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol over Analogs


Lipophilicity Comparison: 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol vs. Unsubstituted Scaffold

The N1-isopropyl group in 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol (CAS 1342849-55-1) provides a quantifiable increase in lipophilicity compared to the unsubstituted parent scaffold, 3-(1H-Pyrazol-3-yl)propan-1-ol (CAS 69658-96-4). This difference is measurable via calculated logP values [1].

Medicinal Chemistry Drug Discovery ADME Optimization

Hydrogen Bond Donor/Acceptor Profile vs. Shorter-Chain Analog

The target compound possesses a distinct hydrogen-bonding profile compared to its shorter-chain analog, (1-Isopropyl-1H-pyrazol-3-yl)methanol (CAS 1007513-29-2). While both share the N1-isopropyl pyrazole core, the propanol chain provides an additional rotatable bond and a different spatial arrangement of the hydroxyl group, which is a key pharmacophoric feature .

Chemical Synthesis Catalysis Binding Assays

Purity and Quality Control Specifications for Reproducible Research

Commercially available 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol is supplied with clearly defined and high purity specifications, which are essential for quantitative research applications where impurities could confound results. This is contrasted with the less well-defined or unspecified purity often found for more niche or less commercially available analogs .

Chemical Biology Assay Development Lead Optimization

Class-Level Inference: Potential for Biological Activity from Pyrazole Scaffold

The 1,3-disubstituted pyrazole core of 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol is a recognized privileged structure in medicinal chemistry, with numerous derivatives demonstrating activity against a wide range of biological targets. While direct activity data for this specific compound is not available in the primary literature, class-level evidence supports its use as a versatile scaffold for exploration. For example, a structurally related 1-isopropyl-1H-pyrazol-3-yl derivative has been reported to exhibit potent enzyme inhibition with an IC50 of 14.5 nM [1].

Pharmacology Chemical Biology Target Identification

Defined Research Applications for 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol Based on Differential Evidence


Medicinal Chemistry: Optimization of Lead Compounds Requiring Specific Lipophilicity

Researchers engaged in structure-activity relationship (SAR) studies can utilize 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol to systematically explore the impact of a moderately lipophilic (cLogP 1.39) and flexible propanol chain on target binding and ADME properties. As established in the evidence guide, its quantifiable difference in cLogP compared to the unsubstituted scaffold (CAS 69658-96-4) allows for precise control over lipophilicity, a key parameter in drug design .

Chemical Biology: Development of Chemical Probes with Distinct Binding Geometries

The distinct hydrogen-bonding profile and increased conformational flexibility (4 rotatable bonds) of 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol, relative to the shorter-chain methanol analog, makes it a valuable building block for designing chemical probes. The propanol moiety provides a different spatial orientation of the hydrogen bond donor/acceptor, which can be leveraged to modulate interactions with protein binding pockets or to create novel bifunctional molecules, as supported by the comparative structural analysis .

Synthetic Methodology: Use as a Validated, High-Purity Building Block

Due to its availability from multiple vendors at high purity (≥97%) and with full quality documentation, 3-(1-Isopropyl-1H-pyrazol-3-yl)propan-1-ol serves as a reliable, off-the-shelf building block for complex organic synthesis. Its defined purity specifications mitigate the risk of side reactions or ambiguous results caused by unknown impurities, which is a critical consideration for methodology development and the preparation of compound libraries, as detailed in the purity comparison .

Exploratory Pharmacology: Screening Against Target Classes with Pyrazole Affinity

This compound is a suitable candidate for inclusion in screening libraries targeting protein classes with a known affinity for pyrazole-containing ligands. While direct activity data for this specific molecule is absent, its structural alignment with the potent, 1-isopropyl-1H-pyrazole-containing inhibitor (IC50 14.5 nM against MGAT) provides a strong class-level rationale for its exploration in early-stage drug discovery and target identification campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.